

In-depth Technical Guide: 5-Chloro-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-2-ethoxybenzaldehyde

Cat. No.: B1347633

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological relevance of **5-Chloro-2-ethoxybenzaldehyde**. The information is intended for researchers and professionals involved in chemical synthesis and drug development.

Core Properties of 5-Chloro-2-ethoxybenzaldehyde

5-Chloro-2-ethoxybenzaldehyde is a substituted aromatic aldehyde. Its core structure consists of a benzene ring functionalized with a chlorine atom, an ethoxy group, and a formyl (aldehyde) group. This combination of functional groups makes it a valuable intermediate in organic synthesis.

Quantitative Data Summary

The key physicochemical properties of **5-Chloro-2-ethoxybenzaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Weight	184.62 g/mol
Molecular Formula	C ₉ H ₉ ClO ₂
CAS Number	27682-64-0
Melting Point	66-67 °C[1]
Boiling Point	279.1 °C at 760 mmHg[1]
Density	1.202 g/cm ³ [1]
Flash Point	120.6 °C[1]
LogP	2.55120[1]
Purity	Typically ≥98%
Physical Form	Solid[2]
Storage Temperature	2-8 °C, under inert atmosphere[2]

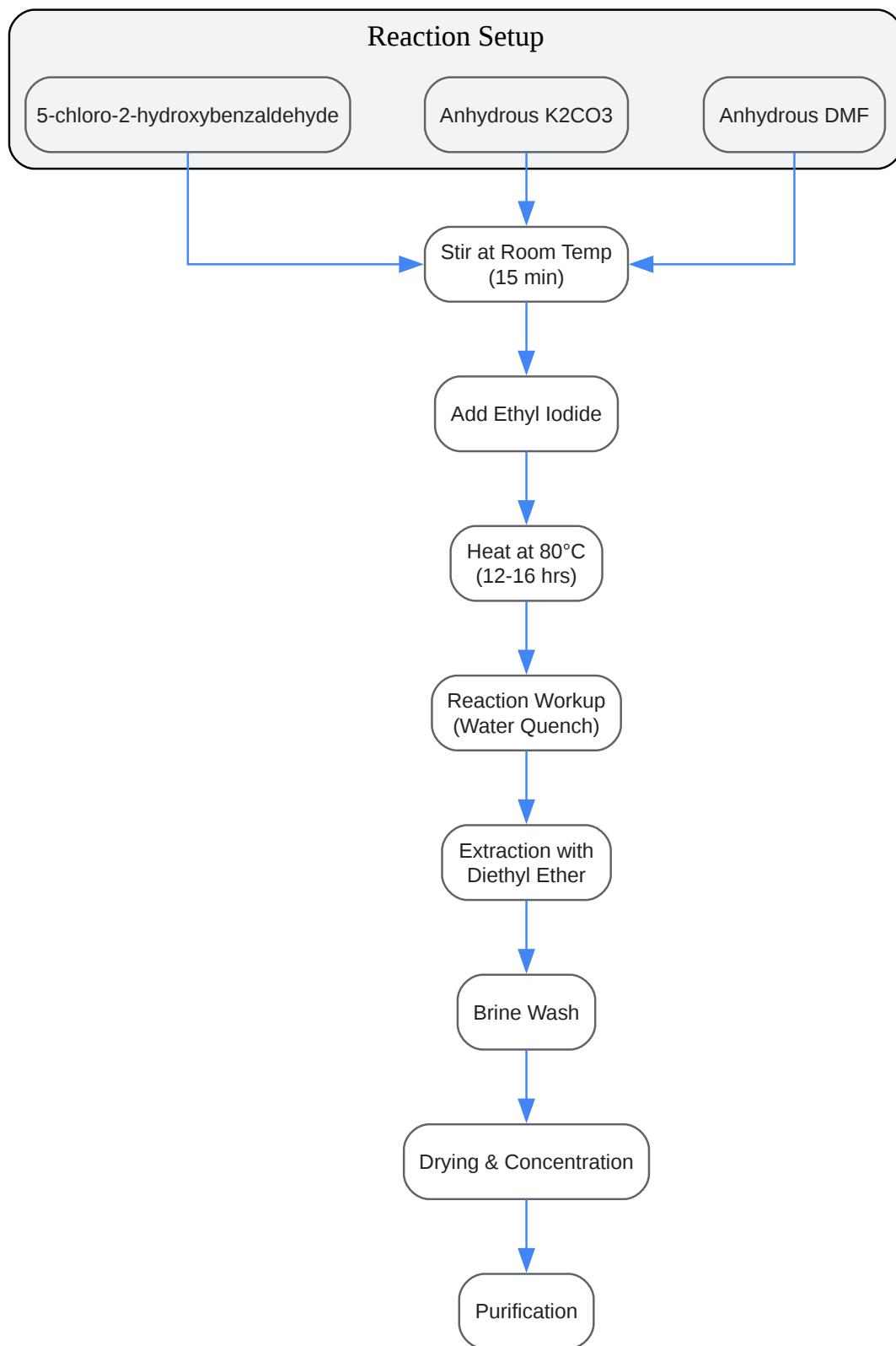
Synthesis Protocol: Williamson Ether Synthesis

The synthesis of **5-Chloro-2-ethoxybenzaldehyde** can be achieved via the Williamson ether synthesis, a reliable and widely used method for preparing ethers. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

Experimental Protocol

This protocol details the synthesis of **5-Chloro-2-ethoxybenzaldehyde** from 5-chloro-2-hydroxybenzaldehyde and ethyl iodide.

Materials:


- 5-chloro-2-hydroxybenzaldehyde
- Anhydrous potassium carbonate (K₂CO₃)

- Ethyl iodide (C_2H_5I)
- Anhydrous dimethylformamide (DMF)
- Diethyl ether
- Brine (saturated NaCl solution)
- Water
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2-hydroxybenzaldehyde (1.0 equivalent).
- Addition of Base and Solvent: To the flask, add anhydrous potassium carbonate (1.5 equivalents) followed by anhydrous DMF (approximately 10 mL per gram of the starting salicylaldehyde).
- Formation of Phenoxide: Stir the resulting suspension at room temperature for 15 minutes to facilitate the deprotonation of the phenolic hydroxyl group.
- Addition of Ethylating Agent: Add ethyl iodide (1.2 equivalents) dropwise to the stirred suspension.
- Reaction: Heat the reaction mixture to 80°C and maintain stirring for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing 100 mL of water.

- Extraction: Extract the aqueous layer three times with 50 mL of diethyl ether.
- Washing: Combine the organic layers and wash twice with 50 mL of brine to remove any remaining DMF and inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude **5-Chloro-2-ethoxybenzaldehyde** can be further purified by column chromatography or recrystallization to obtain the final product.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **5-Chloro-2-ethoxybenzaldehyde**.

Potential Biological Significance: ALDH1A3 Inhibition

While direct biological data for **5-Chloro-2-ethoxybenzaldehyde** is limited, its structural class, benzyloxybenzaldehydes, has garnered significant interest in cancer research. Specifically, derivatives with this scaffold have been identified as potential inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3).

ALDH1A3 is a key enzyme in the biosynthesis of retinoic acid from retinaldehyde.^[3] Elevated expression of ALDH1A3 has been linked to cancer stem cells (CSCs) in various tumors, including gliomas, and is often associated with poor clinical outcomes.^{[3][4]} The inhibition of ALDH1A3 is therefore a promising therapeutic strategy to target CSCs, potentially hindering tumor growth, invasiveness, and chemoresistance.^[4]

The general mechanism involves the inhibitor molecule binding to the active site of the ALDH1A3 enzyme, preventing the natural substrate, retinaldehyde, from being oxidized to retinoic acid. This disruption of retinoic acid signaling can impact gene transcription that is crucial for the proliferation and maintenance of cancer stem cells.

[Click to download full resolution via product page](#)

Inhibition of the ALDH1A3 signaling pathway by benzyloxybenzaldehyde derivatives.

Given its structure, **5-Chloro-2-ethoxybenzaldehyde** serves as a potential starting material or scaffold for the development of more potent and selective ALDH1A3 inhibitors for therapeutic applications. Further research and derivatization could lead to novel compounds with significant anti-cancer activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Chloro-2-ethoxybenzaldehyde | lookchem [lookchem.com]
- 2. 5-Chloro-2-ethoxybenzaldehyde | 27682-64-0 [sigmaaldrich.com]
- 3. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide: 5-Chloro-2-ethoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1347633#5-chloro-2-ethoxybenzaldehyde-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com